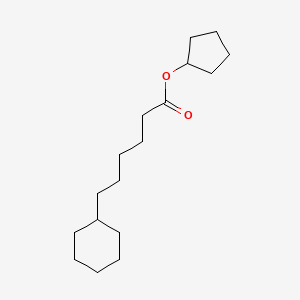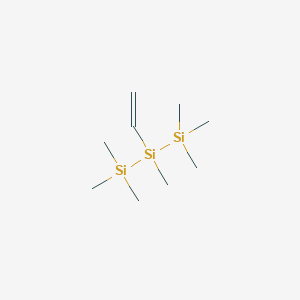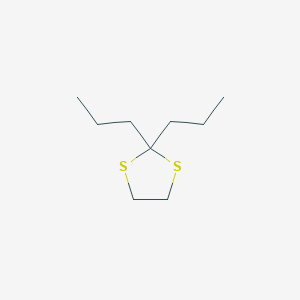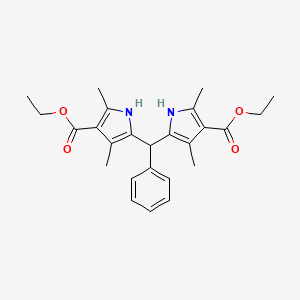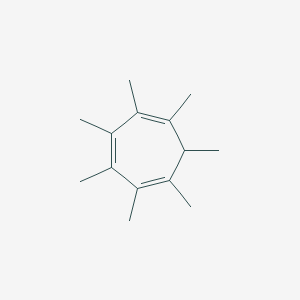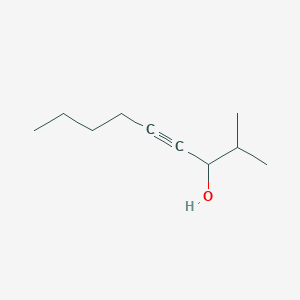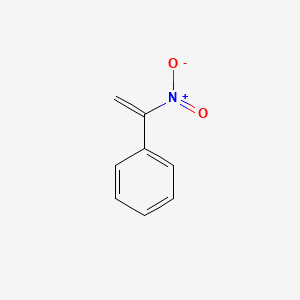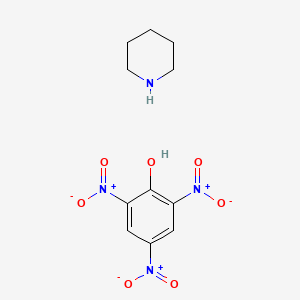![molecular formula C16H14N2O2 B14727405 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole CAS No. 13623-88-6](/img/structure/B14727405.png)
1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole derivatives.
Alkylation: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Formation of Nitroethenyl Group: The nitroethenyl group is introduced through a condensation reaction with nitroethane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis, may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound, known for its wide range of applications.
1,4-Dimethylcarbazole: Similar structure but lacks the nitroethenyl group.
3-Nitrocarbazole: Contains a nitro group but lacks the methyl groups.
Uniqueness
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole is unique due to the presence of both methyl and nitroethenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
13623-88-6 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole |
InChI |
InChI=1S/C16H14N2O2/c1-10-9-12(7-8-18(19)20)11(2)15-13-5-3-4-6-14(13)17-16(10)15/h3-9,17H,1-2H3/b8-7- |
Clé InChI |
TXYPUAHKATUHAC-FPLPWBNLSA-N |
SMILES isomérique |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)/C=C\[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


